Unveiling the Chemical Identity of Stella Blue: A Technical Overview
Unveiling the Chemical Identity of Stella Blue: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical compound known as Stella blue. While specific experimental data and biological signaling pathways for Stella blue are not extensively documented in publicly available literature, this document synthesizes the known chemical information and contextualizes its potential applications based on the well-established properties of its parent chemical class, the phenoxazines.
Chemical Structure and Identification
Stella blue is a chemical compound registered in the PubChem database with the PubChem CID 44151512.[1] It is classified as a phenoxazine (B87303) dye.
The definitive chemical structure and key identifiers of Stella blue are summarized below:
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IUPAC Name: 3-N,3-N-diethyl-7-N,7-N-dimethyl-10H-phenoxazin-10-ium-3,7-diamine perchlorate[1]
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Molecular Formula: C₁₈H₂₄ClN₃O₅[1]
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CAS Number: 85213-55-4[1]
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Synonyms: 85213-55-4, 3-Diethylamino-7-dimethylaminophenoxazonium perchlorate[1]
The core of Stella blue is a phenoxazine ring system, which is a heterocyclic scaffold known for its utility in a range of applications, from dyes and pigments to pharmacologically active agents.
Physicochemical Properties
The computed physicochemical properties of Stella blue are presented in Table 1. This data, sourced from PubChem, provides a foundational understanding of the compound's molecular characteristics.
| Property | Value | Source |
| Molecular Weight | 397.9 g/mol | PubChem[1] |
| Exact Mass | 397.1404486 g/mol | PubChem[1] |
| Topological Polar Surface Area | 107 Ų | PubChem[1] |
| Heavy Atom Count | 27 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 454 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 2 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
The Phenoxazine Scaffold: A Gateway to Diverse Applications
Stella blue belongs to the phenoxazine family of compounds. Phenoxazines are of significant interest due to their broad spectrum of applications in material science and medicine.[2] Their utility stems from their potent electron-donating capacity, which makes them suitable for use in dye-sensitized solar cells and as photoredox catalysts.[2][3]
In the realm of biology and drug development, phenoxazine derivatives have demonstrated a wide array of activities, including:
A notable example is Actinomycin D, an anticancer drug that features a phenoxazine moiety and is a valuable tool in biochemistry and molecular biology.[2]
Potential Applications in Cellular Imaging
Given its structural classification as a dye, a primary potential application for Stella blue is in the field of cellular imaging. Phenoxazine-based fluorescent probes are being developed for their ability to visualize distinct biological environments.[4] Recent research has focused on creating "wash-free" fluorescent probes from phenoxazine scaffolds that exhibit high photostability and large Stokes shifts, enabling the targeted imaging of subcellular organelles with minimal cellular disturbance.[5][6]
The general workflow for utilizing a phenoxazine-based fluorescent probe in cellular imaging is depicted in the following diagram.
References
- 1. Stella blue | C18H24ClN3O5 | CID 44151512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sspc.ie [sspc.ie]
- 5. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
